2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine
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Overview
Description
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine is a compound that belongs to the imidazo[1,2-b]pyridazine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions typically involve moderate to high yields under mild conditions .
Chemical Reactions Analysis
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve functionalized derivatives of the imidazo[1,2-b]pyridazine scaffold .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied as an inhibitor of interleukin-17A (IL-17A) for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . Additionally, it has shown potential as a dual inhibitor of PI3K/mTOR pathways, making it a promising candidate for anti-cancer drug development .
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine involves its interaction with specific molecular targets and pathways. For instance, as an IL-17A inhibitor, it binds to the IL-17 receptor, preventing the pro-inflammatory cytokine IL-17A from exerting its effects . As a PI3K/mTOR dual inhibitor, it targets the PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies .
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine include other imidazo[1,2-b]pyridazine derivatives and imidazo[1,2-a]pyrazines. These compounds share the imidazo scaffold but differ in their specific substitutions and biological activities . The uniqueness of this compound lies in its specific functional groups and its dual inhibitory activity against PI3K/mTOR pathways .
Properties
CAS No. |
104691-57-8 |
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Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
(4-imidazo[1,2-b]pyridazin-2-yl-3-methoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-13-8-10(21-22(2,18)19)5-6-11(13)12-9-17-14(16-12)4-3-7-15-17/h3-9H,1-2H3 |
InChI Key |
NFJJQOJFHSERQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C(=N2)C=CC=N3 |
Origin of Product |
United States |
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